crystal structure data for 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-
crystal structure data for 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-
An In-Depth Technical Guide to the Crystal Structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-
A Predictive and Methodological Approach for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide addresses the crystal structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter abbreviated as HImca-py ). As of the date of this report, a solved crystal structure for HImca-py is not publicly available in major crystallographic databases. Therefore, this document serves a dual purpose: first, as a comprehensive, field-proven protocol for researchers to synthesize, crystallize, and determine the structure of HImca-py ; and second, as an expert-driven predictive analysis of its anticipated structural features. By leveraging the known crystal structure of its close analog, 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid, we provide reasoned hypotheses on the intramolecular geometry and the crucial supramolecular synthons that are likely to govern the crystal packing of HImca-py . This guide is intended for researchers in crystallography, medicinal chemistry, and materials science who are interested in the targeted design and characterization of heterocyclic compounds.
Introduction: The Scientific Case for HImca-py
The molecule 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (HImca-py ) is a compelling target for structural investigation. It belongs to a class of N-heterocyclic compounds that are of significant interest in drug development and materials science. The structure uniquely combines three key functional motifs:
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An imidazole ring , a core component of biologically essential molecules like the amino acid histidine.[1]
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A pyridine ring , a common coordinating group in metal-organic frameworks (MOFs) and a frequent pharmacophore.
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A carboxylic acid group , a versatile hydrogen bond donor and acceptor, crucial for forming predictable supramolecular assemblies.
This combination of a hydrogen bond-donating imidazole N-H, a hydrogen bond-accepting pyridine nitrogen, and a robust carboxylic acid group makes HImca-py a prototypical "bitopic" or "multidentate" ligand. Understanding its crystal structure is paramount for predicting its behavior in more complex systems. The crystal structure will reveal the molecule's preferred conformation, its dominant intermolecular interactions, and how it self-assembles. This knowledge is the foundation for rational drug design, where hydrogen bonding patterns dictate receptor binding, and for crystal engineering, where predictable packing motifs are used to design materials with desired properties.
While the structure of HImca-py itself is undetermined, the crystal structure of its dicarboxylic acid analog, 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid, has been solved and reported as a zwitterion.[2][3][4] This known structure provides an invaluable reference point for predicting the structural chemistry of our target molecule.
Proposed Experimental Plan: From Synthesis to Structure
Obtaining a high-quality crystal structure is the result of a systematic, multi-step process. The following sections outline a reliable workflow, explaining the causality behind each methodological choice.
Synthesis of HImca-py
The synthesis of imidazole derivatives is well-established. A common and effective strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (a variation of the Debus synthesis) followed by oxidation and hydrolysis. A plausible route to HImca-py could adapt known procedures.[1][5]
Step-by-Step Protocol:
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Condensation: React pyridine-2-carboxaldehyde with a suitable glyoxal derivative and an ammonia source. This reaction typically forms the imidazole ring.
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Esterification/Protection: The carboxylic acid precursor is often carried through the synthesis as an ester (e.g., ethyl ester) for better solubility and to prevent side reactions.
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Hydrolysis: The final step involves the base-catalyzed hydrolysis of the ester to yield the target carboxylic acid, HImca-py . The crude product can be precipitated by acidifying the solution.
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Purification: The crude solid should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve the high purity (>99%) required for successful single-crystal growth.
Protocol for Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size) is often the most challenging step.[6] Success relies on creating conditions where molecules can slowly and methodically assemble into a defect-free lattice. Given the polar nature of HImca-py , a solvent screening approach is recommended.
| Technique | Solvent System (Good Solvent / Antisolvent) | Rationale & Causality |
| Slow Evaporation | Dimethylformamide (DMF), Ethanol, Methanol/Water | This is the simplest method. A saturated solution is prepared and the solvent is allowed to evaporate over days or weeks. The slow increase in concentration gently pushes the system past the saturation point, promoting the growth of a few large crystals over many small ones. |
| Solvent Vapor Diffusion | DMF / Diethyl Ether | The compound is dissolved in a small amount of a "good" solvent (DMF) and placed in a sealed chamber containing a larger reservoir of a miscible "poor" solvent (antisolvent) like diethyl ether. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This method offers excellent control over the rate of crystallization. |
| Slow Cooling | Dimethyl Sulfoxide (DMSO) or Water (if soluble at high temp) | A saturated solution is prepared at an elevated temperature and is then allowed to cool slowly to room temperature. This is effective for compounds with a steep solubility curve. A programmable heating block or a well-insulated container (e.g., a Dewar flask) is used to control the cooling rate. |
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once suitable crystals are obtained, the process of structure determination follows a standardized and robust workflow.[6][7][8]
A Generalized Workflow for Single-Crystal Structure Determination
Predicted Structural Analysis of HImca-py
By critically analyzing the structure of the dicarboxylic acid analog reported by Zhang, Qi, and Yuan[2][3], we can formulate strong hypotheses about the structure of HImca-py .
Intramolecular Features
The analog molecule was found to be nearly planar, with a small dihedral angle of 2.79(8)° between the imidazole and pyridine rings.[2][3] This planarity is likely stabilized by conjugation and potentially weak intramolecular interactions. It is highly probable that HImca-py will also adopt a largely planar conformation to maximize electronic conjugation between the two aromatic rings.
A key feature of the analog was its zwitterionic nature, with the pyridine nitrogen being protonated and one of the carboxyl groups deprotonated. For HImca-py , a monocarboxylic acid, the formation of a zwitterion is less certain and will depend heavily on the crystallization solvent and the solid-state environment. It could exist in either a neutral form or a zwitterionic form.
Supramolecular Assembly and Predicted Hydrogen Bonding
The defining feature of any crystal structure is its network of intermolecular interactions. The removal of the second carboxylic acid group from the analog molecule will fundamentally change the hydrogen bonding landscape for HImca-py .
The analog forms a complex, centrosymmetric dimer via three conjoined hydrogen-bonding rings.[2][3] For HImca-py , we predict a simpler, more classical set of interactions. The most probable and energetically favorable interactions are:
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Carboxylic Acid Dimer: The R²₂(8) graph set motif, where two carboxylic acid groups form a robust, centrosymmetric dimer via O-H···O hydrogen bonds, is one of the most common and stable synthons in crystal engineering. This is a highly probable motif for HImca-py .
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Imidazole-Pyridine Chain: An alternative or complementary interaction could be a head-to-tail chain, where the N-H of the imidazole on one molecule donates a hydrogen bond to the basic nitrogen of the pyridine ring on an adjacent molecule (C(6) chain motif).
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Imidazole-Carboxyl Chain: It is also possible for the imidazole N-H to donate to the carbonyl oxygen of the carboxylic acid (C(5) chain motif).
Based on the high stability of the carboxylic acid dimer, we predict this will be the primary interaction, which will then be linked into sheets or 3D networks by weaker C-H···O or C-H···N interactions and π-π stacking between the aromatic rings.
Predicted Hydrogen Bonding Motifs in the HImca-py Crystal Lattice
Conclusion and Outlook
This guide provides a robust, actionable framework for determining and analyzing the crystal structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. While the definitive structure awaits experimental validation, our analysis, grounded in the known structure of a close chemical analog, offers a scientifically sound prediction of its key features. We anticipate that HImca-py will be a planar molecule that crystallizes via the formation of highly stable carboxylic acid dimers, which are further organized by weaker interactions. The experimental validation of this predicted structure will provide crucial insights for its future application as a building block in the rational design of novel pharmaceutical compounds and advanced functional materials. The final step in this process, following successful structure refinement, must be the deposition of the crystallographic information file (CIF) to a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure the data is accessible to the wider scientific community.
References
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Excillum AB. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Available at: [Link]
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Zhang, K., Qi, X., & Yuan, B. (2016). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate. IUCrData, 1(10), x161641. Available at: [Link]
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Zhang, K., Qi, X., & Yuan, B. (2016). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate. IUCrData, 1. Semantic Scholar. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Available at: [Link]
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Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2012). Zwitterionic 4-carb-oxy-2-(1-methyl-pyridin-1-ium-4-yl)-1H-imidazole-5-carboxyl-ate. Acta Crystallographica Section E, 68(Pt 2), o358. Available at: [Link]
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Wikipedia. Imidazole. Available at: [Link]
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Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Neutron Sciences. Available at: [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]
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